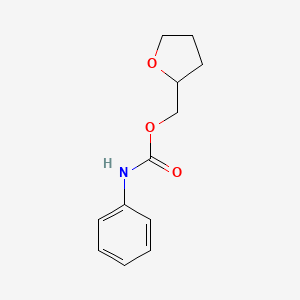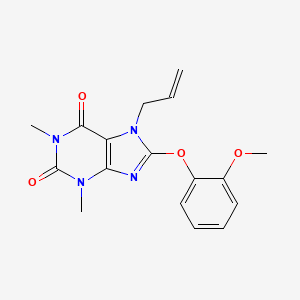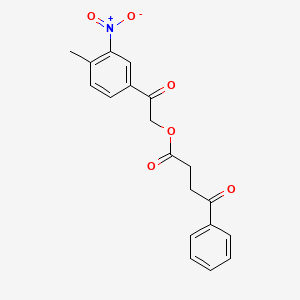
tetrahydro-2-furanylmethyl phenylcarbamate
Übersicht
Beschreibung
Tetrahydro-2-furanylmethyl phenylcarbamate, also known as THFMPC, is a chemical compound that has attracted considerable attention in scientific research due to its potential applications in various fields. THFMPC is a carbamate derivative that has been synthesized through a number of methods, and its mechanism of action has been studied in detail.
Wirkmechanismus
The mechanism of action of tetrahydro-2-furanylmethyl phenylcarbamate is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins and other inflammatory mediators. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to selectively inhibit COX-2, which is upregulated in response to inflammation, while sparing COX-1, which is involved in the production of prostaglandins that are important for normal physiological processes. tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have a variety of biochemical and physiological effects, including the inhibition of prostaglandin synthesis, the reduction of oxidative stress, and the modulation of immune responses. tetrahydro-2-furanylmethyl phenylcarbamate has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). tetrahydro-2-furanylmethyl phenylcarbamate has also been shown to reduce the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-2-furanylmethyl phenylcarbamate has several advantages for use in lab experiments, including its high purity, stability, and solubility in a variety of solvents. tetrahydro-2-furanylmethyl phenylcarbamate is also relatively easy to synthesize using a variety of methods, and can be obtained in large quantities. However, tetrahydro-2-furanylmethyl phenylcarbamate also has some limitations for use in lab experiments, including its potential toxicity and the need for careful handling and storage. tetrahydro-2-furanylmethyl phenylcarbamate may also have variable effects depending on the specific experimental conditions and the type of cells or tissues being studied.
Zukünftige Richtungen
There are several potential future directions for research on tetrahydro-2-furanylmethyl phenylcarbamate, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a treatment for conditions such as arthritis, cancer, and Alzheimer's disease, and further research is needed to determine its safety and efficacy in humans. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a new class of pesticides and herbicides, and further research is needed to determine its effectiveness and environmental impact. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate may have potential as a precursor for the synthesis of new materials with unique properties, and further research is needed to explore its potential in this area.
Synthesemethoden
Tetrahydro-2-furanylmethyl phenylcarbamate can be synthesized using a variety of methods, including the reaction of phenyl isocyanate with tetrahydrofurfuryl alcohol, the reaction of phenyl isocyanate with tetrahydrofurfurylamine, and the reaction of phenyl isocyanate with 2,5-dioxo-1-pyrrolidineacetamide. The synthesis of tetrahydro-2-furanylmethyl phenylcarbamate has been optimized to produce high yields and purity, and the resulting compound has been characterized using various analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-furanylmethyl phenylcarbamate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, tetrahydro-2-furanylmethyl phenylcarbamate has been shown to have anti-inflammatory, analgesic, and antipyretic effects, and has been investigated as a potential treatment for a variety of conditions, including arthritis, cancer, and Alzheimer's disease. In agriculture, tetrahydro-2-furanylmethyl phenylcarbamate has been studied as a potential pesticide and herbicide, and has been shown to have broad-spectrum activity against a variety of pests and weeds. In materials science, tetrahydro-2-furanylmethyl phenylcarbamate has been investigated as a potential precursor for the synthesis of new materials, including polymers and nanomaterials.
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl N-phenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-12(13-10-5-2-1-3-6-10)16-9-11-7-4-8-15-11/h1-3,5-6,11H,4,7-9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEGIRDNEZTDSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194483 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Tetrahydrofuran-2-ylmethyl phenylcarbamate | |
CAS RN |
7505-02-4 | |
| Record name | NSC404857 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404857 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC28533 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5158164.png)
![diethyl {[(4-anilinophenyl)amino]methylene}malonate](/img/structure/B5158168.png)
![N-methyl-N-[4-(4-morpholinyl)butyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5158169.png)
![7-benzoyl-11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158180.png)
![[2-(3-chloro-4-isopropoxyphenyl)ethyl]amine hydrochloride](/img/structure/B5158193.png)
![4-{[(dibutoxyphosphoryl)(2-hydroxyphenyl)methyl]amino}benzoic acid](/img/structure/B5158203.png)
![methyl 2-[(3,3,5,5,8a-pentamethyloctahydro-2H-chromen-2-yl)amino]benzoate](/img/structure/B5158214.png)

![N-(2-chlorophenyl)-3-(1-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)propanamide](/img/structure/B5158221.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,5-di-tert-butyl-4-hydroxyphenyl)ethanone hydrobromide](/img/structure/B5158228.png)
![2,6-dimethyl-4-[1-(2-phenylethyl)-4-piperidinyl]morpholine](/img/structure/B5158232.png)
![N-[2-(3-chlorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5158250.png)
![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B5158254.png)
